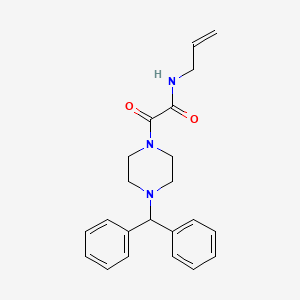

N-烯丙基-2-(4-苯基二苯甲基哌嗪-1-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

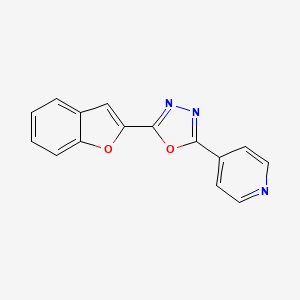

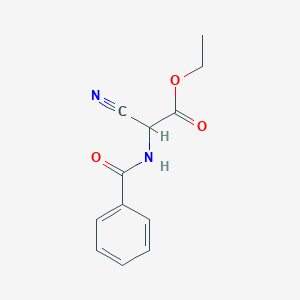

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

科学研究应用

新型抗菌剂的合成

已合成哌嗪的新型衍生物,包括与 N-烯丙基-2-(4-二苯甲基哌嗪-1-基)-2-氧代乙酰胺相关的衍生物,并已显示出作为抗菌剂的潜力。这些化合物通过各种光谱方法表征,并对多种微生物表现出有效性,有时优于传统药物 (Zaidi 等,2021)。

高性能热固性材料

对含有烯丙基的苯并恶嗪单体的研究(包括与 N-烯丙基-2-(4-二苯甲基哌嗪-1-基)-2-氧代乙酰胺相关的结构)已导致高性能热固性材料的开发。这些材料以其优异的热稳定性和机械性能而著称,使其适用于高级工程应用 (Agag 和 Takeichi,2003)。

抗癌活性

已合成将 N-二苯甲基哌嗪与 1,3,4-恶二唑结合的化合物,并已显示出对 HeLa 癌细胞的显着抗癌活性。这些研究证明了此类衍生物作为化疗剂的潜力,其机制涉及氧化应激诱导的细胞凋亡 (Khanam 等,2018)。

新型化合物的合成和表征

一系列研究集中在与 N-烯丙基-2-(4-二苯甲基哌嗪-1-基)-2-氧代乙酰胺相关的用于各种应用(包括材料科学和药物化学)的新型化合物的合成和表征上。这些包括开发新的合成方法、探索聚合行为以及评估潜在治疗用途的生物活性 (Wessel、Iversen 和 Bundle,1985)。

作用机制

Target of Action

The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of human carbonic anhydrase by N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .

属性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQIKWQYRPOSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)